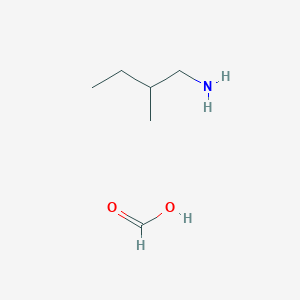

Formic acid;2-methylbutan-1-amine

Description

Overview of Formic Acid in Contemporary Organic Chemistry

Formic acid (HCOOH), systematically named methanoic acid, is the simplest carboxylic acid. wikipedia.org While first isolated from ants (Latin: formica), its role in modern organic chemistry is far-reaching and multifaceted. wikipedia.orgyoutube.com It is a colorless, fuming liquid with a pungent odor, miscible with water and most polar organic solvents. wikipedia.org

In contemporary synthesis, formic acid is valued as a versatile C1 building block. wikipedia.org It serves as a source for formyl groups in reactions like the formylation of amines to produce formamides. wikipedia.orgnih.gov Furthermore, its utility as a hydrogen donor is significant; it is a key reagent in transfer hydrogenation reactions, such as the Leuckart reaction for the synthesis of amines, and for the reduction of ketones. wikipedia.orgmdpi.com In the presence of specific catalysts, it decomposes to release hydrogen and carbon dioxide, positioning it as a viable liquid organic hydrogen carrier (LOHC) for hydrogen storage applications. wikipedia.org Formic acid and its salts (formates) can also act as reducing agents, capable of reducing metal oxides to their metals. wikipedia.orgresearchgate.net

| Property | Value |

| IUPAC Name | Methanoic acid |

| Molecular Formula | CH₂O₂ |

| Molar Mass | 46.025 g·mol⁻¹ |

| Boiling Point | 100.8 °C (213.4 °F) |

| Melting Point | 8.4 °C (47.1 °F) |

| Density | 1.220 g/mL |

| Selected properties of Formic Acid. wikipedia.org |

Classification and Fundamental Reactivity of Primary Alkyl Amines: Focus on 2-Methylbutan-1-amine

Primary alkyl amines are organic compounds characterized by an amino group (-NH₂) attached to a saturated carbon atom. Their fundamental reactivity is dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. As bases, they readily accept a proton (H⁺) from an acid to form an alkylammonium ion. As nucleophiles, they can attack electron-deficient centers, a crucial step in many organic reactions. cbseacademic.nic.in

2-Methylbutan-1-amine is a primary alkyl amine with a branched-chain structure. molport.com It is a clear liquid with an ammonia-like odor and is soluble in water. wikipedia.org Its structure, featuring a five-carbon chain, makes it a representative example of a simple, chiral primary amine. Like other primary amines, its reactivity is centered on the nitrogen lone pair, making it a moderately strong base and an effective nucleophile for reactions such as acylation, alkylation, and condensation with carbonyl compounds.

| Property | Value |

| IUPAC Name | 2-methylbutan-1-amine |

| Synonyms | 1-Amino-2-methylbutane, 2-Methylbutylamine |

| Molecular Formula | C₅H₁₃N |

| Molar Mass | 87.166 g·mol⁻¹ |

| Boiling Point | 94-97 °C |

| CAS Number | 96-15-1 |

| Selected properties of 2-Methylbutan-1-amine. molport.com |

Principles of Organic Ammonium (B1175870) Formate (B1220265) Salt Formation

The formation of an organic ammonium formate salt from formic acid and 2-methylbutan-1-amine is a classic acid-base neutralization reaction. Formic acid, a Brønsted-Lowry acid, donates a proton, while the primary amine, a Brønsted-Lowry base, accepts the proton via the lone pair of electrons on its nitrogen atom.

The reaction results in the formation of two ions: the formate anion (HCOO⁻) and the 2-methylbutylammonium cation ([CH₃CH₂CH(CH₃)CH₂NH₃]⁺). These oppositely charged ions are held together by electrostatic attraction, forming an ionic salt. When the resulting salt is a liquid at or near room temperature (below 100 °C), it is classified as an ionic liquid. Research has shown that reactions between formic acid and various aliphatic amines can indeed produce such room-temperature ionic liquids. misuratau.edu.lywikipedia.org The product of the reaction between formic acid and 2-methylbutan-1-amine is named 2-methylbutylammonium formate . nih.gov

Academic Research Context of the Formic Acid;2-methylbutan-1-amine System

The specific compound 2-methylbutylammonium formate is documented in chemical databases like PubChem, confirming its structural identity. nih.gov However, a review of publicly available scientific literature indicates a lack of extensive academic studies focusing specifically on this particular salt. Research into organic ammonium formates tends to concentrate on derivatives formed from more common or structurally simpler amines, such as methylamine (B109427) or triethylamine. misuratau.edu.lywikipedia.org

Based on analogous systems, academic investigation into 2-methylbutylammonium formate would likely explore several key areas. A primary focus would be its characterization as a potential ionic liquid, determining its melting point, viscosity, and thermal stability. misuratau.edu.ly Its properties as a solvent for organic reactions or as a catalyst in processes like condensation reactions would be of interest. Furthermore, given the use of other amine-formate adducts in transfer hydrogenation and as CO₂ capture agents, research could investigate the efficacy of the 2-methylbutylammonium formate system in these applications. wikipedia.org

Research Significance and Broader Implications of Amine-Formate Adducts

Amine-formate adducts, as a class of compounds, hold considerable significance with broad implications across various fields of chemistry. Their most prominent role is as protic ionic liquids (PILs), which are considered "green" solvents due to their low vapor pressure and potential for recyclability. These PILs have been successfully used as catalysts and reaction media for a variety of organic syntheses. nih.gov

The combination of an amine and formic acid is also fundamental to reductive amination reactions, such as the Leuckart and Eschweiler-Clarke reactions, which are established methods for synthesizing more complex amines from carbonyl compounds. mdpi.comwikipedia.org In this context, the amine-formate system acts as a source of both the nitrogen atom and the hydride for reduction.

Moreover, the reversible decomposition of formic acid-amine adducts into H₂, CO₂, and the parent amine is the cornerstone of their application in hydrogen storage. wikipedia.org This technology offers a safer, liquid-phase alternative to storing hydrogen gas under high pressure. The ability of amines to capture CO₂ and the subsequent hydrogenation of this captured CO₂ using a hydrogen source to form a formate salt represents a promising avenue for carbon capture and utilization (CCU) technologies.

Structure

2D Structure

Properties

CAS No. |

914801-86-8 |

|---|---|

Molecular Formula |

C6H15NO2 |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

formic acid;2-methylbutan-1-amine |

InChI |

InChI=1S/C5H13N.CH2O2/c1-3-5(2)4-6;2-1-3/h5H,3-4,6H2,1-2H3;1H,(H,2,3) |

InChI Key |

IMHQOJNGVJBABJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Within Formic Acid;2 Methylbutan 1 Amine Systems

Direct Salt Formation via Acid-Base Interactions

The primary reaction between formic acid, a simple carboxylic acid, and 2-methylbutan-1-amine, a primary amine, is a classic acid-base neutralization. This interaction leads to the formation of the salt, 2-methylbutylammonium formate (B1220265).

Thermodynamic and Kinetic Considerations of Proton Transfer in Amine-Formic Acid Equilibria

The transfer of a proton from formic acid to 2-methylbutan-1-amine is an equilibrium process. The thermodynamics of this reaction are governed by the relative acid and base strengths of the participating species. The pKa values of the protonated amine and formic acid dictate the position of the equilibrium. Generally, the reaction favors the formation of the ammonium (B1175870) salt. libretexts.org

Kinetic studies of proton transfer in similar systems, such as the hydrated formic acid dimer, reveal that the process is exceptionally rapid. rsc.orgfrontiersin.org The rate of proton transfer is influenced by factors like the solvent environment and the precise orientation of the interacting molecules. In aqueous solutions, water molecules can facilitate the proton transfer through a proton relay mechanism. rsc.org The kinetics are also influenced by steric factors, where bulkier groups around the nitrogen atom can hinder the approach of the acid. nih.gov

Influence of Amine Steric and Electronic Factors on Salt Stability and Formation (e.g., 2-Methylbutan-1-amine)

The stability and formation of the 2-methylbutylammonium formate salt are influenced by both the steric and electronic properties of the 2-methylbutan-1-amine.

Electronic Factors: The electron-donating alkyl group (a 2-methylbutyl group) on the nitrogen atom of 2-methylbutan-1-amine increases the electron density on the nitrogen. This inductive effect enhances the basicity of the amine compared to ammonia (B1221849), making it a more effective proton acceptor and favoring the formation of a stable ammonium salt. libretexts.org

N-Formylation Reactions Involving 2-Methylbutan-1-amine

Beyond simple salt formation, the reaction between formic acid and 2-methylbutan-1-amine can be directed towards the synthesis of N-(2-methylbutyl)formamide. This transformation, known as N-formylation, is a crucial reaction in organic synthesis for creating amide bonds and as a protective strategy for amines. scholarsresearchlibrary.com

Stoichiometric Formylating Agent Approaches

The direct reaction of 2-methylbutan-1-amine with formic acid can yield the corresponding formamide (B127407) through a condensation reaction that eliminates a molecule of water. nih.govyoutube.com To drive the equilibrium towards the product, strategies to remove the water byproduct are often employed. A common laboratory technique is the use of a Dean-Stark apparatus, where the reaction is conducted in a solvent like toluene (B28343) that forms an azeotrope with water, facilitating its removal. scispace.comresearchgate.net

The general mechanism involves the initial formation of the ammonium formate salt, which upon heating, can dehydrate to form the amide. The nucleophilic attack of the amine on the carbonyl carbon of formic acid is a key step in this process. researchgate.net

Table 1: Conditions for Direct N-Formylation of Amines with Formic Acid

| Amine Type | Reaction Conditions | Yield | Reference |

| Primary Alkyl Amines | Formic acid, toluene, reflux with Dean-Stark trap | Excellent | scispace.com |

| Aromatic and Aliphatic Amines | Formic acid, solvent-free, 60°C | Good to Excellent | scholarsresearchlibrary.com |

| Primary and Secondary Amines | Formic acid, catalytic sodium formate, room temperature | Good to Excellent | nih.gov |

This table is interactive. Click on the headers to sort.

To achieve more rapid and efficient N-formylation, more reactive formylating agents can be used. Acetic formic anhydride (B1165640) is a widely utilized mixed anhydride for this purpose. scispace.comorgsyn.orgwikipedia.org It can be generated in situ by reacting formic acid with acetic anhydride. jetir.orgresearchgate.net

Acetic formic anhydride is a more potent acylating agent than formic acid itself due to the presence of the better leaving group (acetate). The reaction with an amine like 2-methylbutan-1-amine proceeds quickly, often at low temperatures, to give high yields of the N-formyl derivative. nih.gov This method is particularly useful for the formylation of sterically hindered or less reactive amines. nih.gov

Table 2: Comparison of Formylating Agents

| Formylating Agent | Typical Reaction Conditions | Advantages | Disadvantages | References |

| Formic Acid | High temperature, water removal | Inexpensive, readily available | Requires forcing conditions, equilibrium limited | scispace.comresearchgate.net |

| Acetic Formic Anhydride | Low temperature, short reaction time | High reactivity, excellent yields | Moisture sensitive, must be freshly prepared or generated in situ | nih.govorgsyn.orgwikipedia.org |

This table is interactive. Click on the headers to sort.

Catalytic N-Formylation of Primary Amines

The N-formylation of primary amines, such as 2-methylbutan-1-amine, using formic acid is a fundamental transformation in organic synthesis. Formamides are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. scholarsresearchlibrary.comrsc.org They also serve as valuable protecting groups for amines in peptide synthesis. scholarsresearchlibrary.comtandfonline.com The direct use of formic acid as the formylating agent is a highly attractive, atom-economical approach. Catalysis is often employed to enhance the reaction rate and efficiency under milder conditions.

Transition Metal-Catalyzed Formylation (e.g., Ruthenium, Palladium, Manganese Systems)

Transition metals have proven to be effective catalysts for the N-formylation of amines with various formyl sources, including formic acid. These catalysts typically operate through mechanisms that activate either the amine or the formic acid, facilitating the formation of the amide bond.

Ruthenium (Ru) Systems: Ruthenium complexes are well-regarded for their catalytic activity in a range of organic transformations. For the N-formylation of amines, Ru-based catalysts have been successfully used, often in reactions involving the dehydrogenative coupling of amines and methanol (B129727) or the direct use of CO2/H2. mdpi.comsemanticscholar.orgnih.gov For instance, a Ru–NHC (N-heterocyclic carbene) catalyst was reported for the N-formylation of amines, showcasing the versatility of these systems. mdpi.comnih.gov

Palladium (Pd) Systems: Palladium catalysts, often used in combination with other metals, facilitate N-formylation. Bimetallic AuPd–Fe3O4 nanoparticles have been developed for the oxidative N-formylation of secondary amines using methanol as the formyl source and O2 as the oxidant. mdpi.com The synergy between gold and palladium enhances the reaction's efficiency compared to monometallic catalysts. mdpi.com

Manganese (Mn) Systems: As an earth-abundant and less toxic metal, manganese has emerged as a sustainable alternative to precious metal catalysts. nih.govacs.org Manganese-catalyzed N-formylation of amines has been achieved through the acceptorless dehydrogenative coupling of amines and methanol. mdpi.comnih.gov More recently, a novel method using MnCl2·4H2O as a catalyst for the N-formylation of anilines was developed, employing oxalic acid as a carbon monoxide surrogate. nih.govacs.org This approach highlights the potential of manganese in facilitating selective C–N bond formation under safe and efficient conditions. nih.govacs.org

Other Metals: Zinc (ZnO) and Indium have also been reported as effective catalysts for the N-formylation of primary and secondary amines with formic acid under solvent-free conditions. nih.govnih.gov The reactions typically proceed at elevated temperatures (around 70 °C) and provide good to excellent yields. nih.gov

| Catalyst System | Amine Substrate | Formyl Source | Key Findings | Reference |

|---|---|---|---|---|

| Manganese (MnCl2·4H2O) | Anilines | Oxalic Acid (CO surrogate) | Novel, safe, and efficient alternative to using CO gas. | nih.govacs.org |

| Ruthenium (Ru-NHC) | General Amines | Methanol | Demonstrates effective homogeneous catalysis for N-formylation. | mdpi.comnih.gov |

| Bimetallic AuPd–Fe3O4 | Secondary Amines | Methanol/O2 | Highly efficient and recyclable heterogeneous catalyst. | mdpi.com |

| Zinc (ZnO) | Primary & Secondary Amines | Formic Acid | Effective under solvent-free conditions at 70 °C. | nih.govnih.gov |

Organocatalytic Strategies for Amine Formylation

Organocatalysis presents an alternative to metal-based systems, avoiding potential issues of metal toxicity and cost. Several non-metal catalysts have been shown to efficiently promote the N-formylation of amines with formic acid.

One notable example is the use of molecular iodine (I2) as a catalyst. organic-chemistry.org This method is performed under solvent-free conditions, where a mixture of the amine, formic acid (2 equivalents), and a catalytic amount of iodine (5 mol%) are heated to 70 °C. organic-chemistry.org This process is applicable to a wide array of aromatic and aliphatic primary amines, affording high yields (up to 94%). organic-chemistry.org The reaction is chemoselective, and importantly, it preserves the stereochemical integrity of chiral substrates like α-amino acid esters. organic-chemistry.org

Other organic catalysts that have been successfully employed include melamine-trisulfonic acid (MTSA) and thiamine (B1217682) hydrochloride. nih.gov MTSA (3 mol%) catalyzes the reaction at 60 °C in solvent-free conditions, providing excellent yields for various amines. nih.gov The proposed mechanism involves the protonation of formic acid by the catalyst, which activates it for nucleophilic attack by the amine. nih.gov

Heterogeneous Catalysis in Formylation Processes (e.g., TiO2-P25, Sulfated Titania, Pd/In2O3)

Heterogeneous catalysts are highly valued in industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification. Several solid acid catalysts have been developed for the N-formylation of amines using formic acid.

Titania-Based Catalysts: Titanium dioxide (TiO2), particularly in its anatase form (like TiO2-P25), serves as an efficient, reusable heterogeneous catalyst for N-formylation under solvent-free conditions at room temperature. mdpi.comumz.ac.ir Sulfated titania (TiO2-SO4²⁻), a solid superacid, is also a highly effective catalyst for this transformation. mdpi.comresearchgate.net Its strong Brønsted and Lewis acid sites enhance catalytic activity, and it is non-toxic, non-corrosive, and easily separable. researchgate.net

Supported Catalysts: Various supported catalysts have been shown to be effective. Sulfonic acid supported on hydroxyapatite-encapsulated-γ-Fe2O3 nanocrystallites acts as a Brønsted acid to catalyze the formylation of diverse amines. nih.gov Similarly, silica-supported perchloric acid (HClO4-SiO2) and sulfated tungstate (B81510) are effective, reusable catalysts that operate under solvent-free conditions. nih.gov A recently developed solid acid magnetic nanocatalyst, NP@SO3H, allows for extremely efficient N-formylation of primary aromatic amines at room temperature in as little as 10 minutes, with the catalyst being easily recovered using an external magnet. rsc.orgrsc.org

Ion Exchange Resins: Amberlite IR-120, a reusable ion exchange resin, has been used as an acid catalyst for the N-formylation of primary amines with formic acid under microwave irradiation, leading to excellent yields in very short reaction times (60–120 seconds). nih.gov

| Heterogeneous Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| TiO2-P25 | Solvent-free, Room Temperature | Mild conditions, reusable. | mdpi.com |

| Sulfated Titania | Solvent-free | Solid superacid, non-toxic, reusable, contains both Lewis and Brønsted acid sites. | mdpi.comresearchgate.net |

| NP@SO3H (Magnetic Nanocatalyst) | Ethanol, Room Temperature | Extremely fast (10 min), excellent yield, easy magnetic recovery, reusable up to six times. | rsc.orgrsc.org |

| Amberlite IR-120 | Solvent-free, Microwave | Very short reaction times (60-120s), reusable resin. | nih.gov |

| Zeolite A | Solvent-free, Room Temperature | Simple, rapid, high yield, catalyst recyclable 2-4 times. | medcraveonline.com |

Solvent-Free and Green Chemistry Approaches to N-Formylation

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign N-formylation methods. scholarsresearchlibrary.comresearchgate.net A primary focus has been the elimination of organic solvents, leading to solvent-free or "neat" reaction conditions. scholarsresearchlibrary.comtandfonline.com

Many of the catalytic systems mentioned previously, including those using iodine, ZnO, sulfated tungstate, and various supported catalysts, operate effectively under solvent-free conditions. nih.govorganic-chemistry.org Reactions can be run by simply heating a mixture of the amine and formic acid, sometimes with a catalyst. scholarsresearchlibrary.comnih.gov For instance, heating an amine with formic acid at 60-80 °C without any catalyst can produce the corresponding formamide in good to excellent yields. tandfonline.comnih.gov This catalyst- and solvent-free approach is highly economical and environmentally friendly. tandfonline.com

The use of ultrasound has also been explored as a green chemistry tool. An ultrasound-promoted method for N-formylation allows the reaction to proceed at room temperature under solvent- and catalyst-free conditions, providing very high yields and avoiding the need for high temperatures or extended reaction times. academie-sciences.fr These green approaches are often highly chemoselective, with N-formylation occurring preferentially over O-formylation in molecules containing both amino and hydroxyl groups. scholarsresearchlibrary.comnih.govacademie-sciences.fr

Mechanistic Elucidation of N-Formylation Pathways (e.g., Nucleophilic Attack, Elimination Pathways)

The generally accepted mechanism for the N-formylation of a primary amine like 2-methylbutan-1-amine with formic acid is a straightforward two-step process. tandfonline.comresearchgate.net

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine performing a nucleophilic attack on the electrophilic carbonyl carbon of formic acid. tandfonline.comresearchgate.net In acid-catalyzed versions, the formic acid is first protonated by the catalyst (e.g., I2, MTSA), which increases the electrophilicity of the carbonyl carbon and activates it for the attack by the amine. nih.govorganic-chemistry.org This step results in the formation of a tetrahedral intermediate.

Elimination Pathway: The tetrahedral intermediate is unstable and collapses to form the final N-formyl product. This occurs through the elimination of a molecule of water. tandfonline.comresearchgate.net This elimination step drives the reaction toward the product.

Reductive Amination Pathways Relevant to 2-Methylbutan-1-amine Chemistry

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis. libretexts.orgstackexchange.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine (from a primary amine like 2-methylbutan-1-amine) or an iminium ion (from a secondary amine), which is then reduced to the corresponding higher-order amine. libretexts.orgstackexchange.comsigmaaldrich.com

A classic example of reductive amination where formic acid plays a dual role is the Eschweiler-Clarke reaction . wikipedia.org In this reaction, a primary or secondary amine is methylated using a mixture of excess formic acid and formaldehyde (B43269). wikipedia.org

The mechanism proceeds as follows:

2-Methylbutan-1-amine (a primary amine) would first react with formaldehyde to form an imine.

Formic acid then acts as the reducing agent (a hydride source), reducing the imine to a secondary amine (N-methyl-2-methylbutan-1-amine). wikipedia.org

The process can repeat, with the newly formed secondary amine reacting with another molecule of formaldehyde to form an iminium ion, which is then reduced by formic acid to the tertiary amine (N,N-dimethyl-2-methylbutan-1-amine). wikipedia.org

A key feature of the Eschweiler-Clarke reaction is that it stops at the tertiary amine stage and does not proceed to form a quaternary ammonium salt, making it a highly controlled methylation method. wikipedia.org While traditionally used for methylation with formaldehyde, the principle of using formic acid as a reductant in reductive amination is a significant pathway in amine chemistry. More modern reductive amination protocols often use other reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) for broader substrate scope and milder conditions. libretexts.orgstackexchange.com

Leuckart-Wallach Reaction and its Modern Variants

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones, traditionally using formic acid or its derivatives as the reducing agent. mdpi.comalfa-chemistry.com While the reaction is typically used to synthesize amines from carbonyl compounds, 2-methylbutan-1-amine itself can be prepared via this method by reacting 2-methylbutanal with an ammonia source like ammonium formate or formamide, with formic acid facilitating the reduction of the intermediate imine. wikipedia.orgyoutube.com

The classical Leuckart-Wallach reaction is known for its simplicity but often requires harsh conditions, such as high temperatures (frequently above 180°C), which can lead to the formation of N-formylated byproducts. alfa-chemistry.com The mechanism involves the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from a formate anion. alfa-chemistry.com

Modern variants of the Leuckart-Wallach reaction focus on improving yields and lowering the required reaction temperature through catalysis. For instance, Cp*Rh(III) complexes have been shown to catalyze the reductive amination of ketones with ammonium formate at much milder temperatures of 50-70°C, offering higher chemoselectivity and cleaner reactions. mdma.ch These catalytic versions represent a significant improvement over the stoichiometric, high-temperature classical method. mdma.ch

| Feature | Classical Leuckart-Wallach | Modern Catalytic Variants |

|---|---|---|

| Reactants | Ketone/Aldehyde, Ammonium Formate/Formamide | Ketone/Aldehyde, Ammonium Formate |

| Reducing Agent | Formic Acid/Formate mdpi.com | Formic Acid/Formate |

| Temperature | High (>165 °C) alfa-chemistry.comwikipedia.org | Mild (e.g., 50-70 °C) mdma.ch |

| Catalyst | None (Stoichiometric) | Transition metal complexes (e.g., Rh, Ir) mdma.chrsc.org |

| Key Drawbacks | Harsh conditions, byproduct formation alfa-chemistry.com | Catalyst cost and sensitivity |

Catalytic Reductive Amination with Formic Acid as a Hydride Source

Formic acid is a valuable source of hydride in various catalytic reductive amination processes, which are pivotal for forming C-N bonds. mdpi.comnih.gov In these reactions, a primary amine like 2-methylbutan-1-amine can be reacted with an aldehyde or ketone to produce a more substituted secondary or tertiary amine. The process generally involves the in situ formation of an imine from the amine and carbonyl compound, which is then immediately reduced. libretexts.org

The use of a catalyst makes the reduction highly efficient under milder conditions. Various transition metal catalysts have been developed for this purpose.

Iridium Catalysts : Iridium complexes bearing electron-rich ligands have shown high efficiency for the reductive amination of certain keto-acids in an aqueous phase using formic acid as the hydrogen source. rsc.org

Palladium Catalysts : Supported palladium catalysts, such as Pd on carbon (Pd/C) or alumina (B75360) (Pd/Al2O3), can effectively reduce carbonyls and nitriles using formic acid, demonstrating the potential for heterogeneous catalysis in these systems. mdpi.com

Iron Catalysts : Earth-abundant and reusable iron oxide-based nanocatalysts have been developed for reductive aminations, offering a more sustainable alternative to noble metal catalysts. nih.gov

Density functional theory (DFT) studies on direct reductive amination have provided insights into the mechanism, suggesting that the rate-determining step is often the hydride transfer from the formate anion to a protonated imine intermediate. rsc.org

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Noble Metal (Homogeneous) | Cp*Rh(III) Complex | High activity and selectivity at low temperatures | mdma.ch |

| Noble Metal (Homogeneous) | Iridium-dipyridylamine Complex | Effective in aqueous media for specific substrates | rsc.org |

| Noble Metal (Heterogeneous) | Pd/C, Pd/Al2O3 | Reusable, commercially available | mdpi.com |

| Earth-Abundant Metal (Heterogeneous) | Iron Oxide Nanocatalyst | Sustainable, reusable, avoids noble metals | nih.gov |

Chemo- and Regioselectivity in Reactions Involving 2-Methylbutan-1-amine and Formic Acid

In the absence of other carbonyl compounds, the primary reaction between 2-methylbutan-1-amine and formic acid is N-formylation, yielding N-(2-methylbutyl)formamide. mdpi.com This reaction demonstrates high chemoselectivity. Formic acid itself can serve as the formylating agent, typically through a dehydration condensation mechanism. mdpi.comresearchgate.net

Research has shown that N-formylation using formic acid can be highly selective for amines.

Selective N-formylation : The reaction selectively formylates the nitrogen atom even in the presence of other functional groups like hydroxyls, meaning O-formylation does not compete significantly. scispace.comnih.gov

Primary vs. Secondary Amines : When a mixture of primary and secondary amines is treated with formic acid under solvent-free conditions, the primary amines are formylated selectively over the secondary amines. nih.gov

The selectivity and efficiency of N-formylation can be enhanced through various catalytic systems.

Iodine Catalysis : Molecular iodine has been used as a simple, effective catalyst for the N-formylation of a wide variety of amines with formic acid under solvent-free conditions, proceeding with high yields and preserving stereochemistry. organic-chemistry.org

Acid Catalysis : Reusable solid acid catalysts like Amberlite IR-120[H+] can promote the reaction under microwave irradiation, leading to rapid and high-yielding formamide synthesis. nih.gov

The proposed mechanism for catalyzed formylation often involves the activation of the formic acid carbonyl group by the catalyst, making it more electrophilic and susceptible to nucleophilic attack by the amine. mdpi.com

| Condition/Catalyst | Substrate(s) | Observed Selectivity | Reference |

|---|---|---|---|

| Solvent-free, 80 °C | Mixture of Primary and Secondary Amines | Selective formylation of the primary amine | nih.gov |

| Toluene, Reflux (Dean-Stark) | Amine with Hydroxyl Group | Selective N-formylation over O-formylation | scispace.com |

| Iodine (catalytic), 70 °C | Aromatic and Aliphatic Amines | High yields, chemoselective for N-formylation | organic-chemistry.org |

| Amberlite IR-120[H+], Microwave | Anilines, Primary Amines | Rapid, high-yielding, and selective N-formylation | nih.gov |

Advanced Characterization and Spectroscopic Analysis of 2 Methylbutan 1 Ammonium Formate

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the ionic structure of 2-methylbutan-1-ammonium formate (B1220265), which results from the proton transfer between formic acid and 2-methylbutan-1-amine. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information to verify the formation of the ammonium (B1175870) cation and formate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification of Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-methylbutan-1-ammonium formate by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei. The formation of the salt from 2-methylbutan-1-amine and formic acid leads to distinct changes in the NMR spectra compared to the starting materials.

In the ¹H NMR spectrum, the most indicative signal of salt formation is the appearance of a singlet corresponding to the formate proton (H-COO⁻). This peak is typically observed in the downfield region, often around 8.2-8.5 ppm, due to the deshielding effect of the carboxylate group. cdnsciencepub.com Another key feature is the signal from the ammonium protons (+NH₃) of the 2-methylbutylammonium cation. These protons, which are acidic, often appear as a broad singlet. cdnsciencepub.com The chemical shift of the +NH₃ group can be variable and is dependent on factors such as solvent and concentration.

The proton signals of the 2-methylbutyl group itself will be present. Based on data for the parent amine, 2-methylbutylamine, the expected signals would include multiplets for the CH₂ and CH protons and triplets or doublets for the terminal CH₃ groups. chemicalbook.com Upon protonation, the signals for the protons closest to the nitrogen atom (e.g., the -CH₂-N⁺H₃ group) would be expected to shift downfield due to the electron-withdrawing effect of the positive charge.

In the ¹³C NMR spectrum, the key resonance confirming the presence of the formate anion is the carbonyl carbon (COO⁻), which would appear significantly downfield. For comparison, the carbonyl carbon in ammonium formate itself has a characteristic chemical shift. nist.gov The carbon atoms of the 2-methylbutylammonium cation would also give rise to a set of signals, with the carbon atom bonded directly to the nitrogen (C1) showing a downfield shift upon protonation.

The following table outlines the expected ¹H NMR chemical shifts for 2-methylbutan-1-ammonium formate, based on data from analogous compounds. cdnsciencepub.comchemicalbook.com

Table 1: Expected ¹H NMR Data for 2-Methylbutan-1-ammonium Formate

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-COO⁻ | 8.2 - 8.5 | Singlet |

| ⁺NH₃ | Variable (e.g., 7.8 - 8.0) | Broad Singlet |

| -CH ₂-N⁺H₃ (C1) | Shifted downfield from parent amine (e.g., >2.6) | Multiplet |

| -CH (CH₃)- (C2) | ~1.4 | Multiplet |

| -CH₂-CH ₂- (C3) | ~1.1-1.4 | Multiplet |

| -CH ₃ (C4) | ~0.9 | Triplet |

| -CH(CH ₃)- (C2-methyl) | ~0.9 | Doublet |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis (e.g., Ammonium and Carboxylate Vibrations)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 2-methylbutan-1-ammonium formate, the IR spectrum provides clear evidence of the proton transfer from formic acid to 2-methylbutan-1-amine.

The most significant feature in the IR spectrum confirming salt formation is the disappearance of the characteristic O-H stretching band of the carboxylic acid (typically a very broad band from 2500-3300 cm⁻¹) and the N-H stretching vibrations of the primary amine (typically two sharp peaks around 3300-3500 cm⁻¹). chemicalbook.comresearchgate.net In their place, new absorption bands appear that are diagnostic for the 2-methylbutylammonium cation and the formate anion.

The key diagnostic bands for 2-methylbutan-1-ammonium formate are:

The presence of the broad ⁺N-H stretch and the strong carboxylate stretches, coupled with the absence of the original O-H and primary N-H bands, provides conclusive evidence for the formation of the ionic salt.

Table 2: Diagnostic IR Absorption Bands for 2-Methylbutan-1-ammonium Formate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ⁺N-H Stretch (Ammonium) | 2500 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium-Strong |

| C=O Asymmetric Stretch (Carboxylate) | 1580 - 1650 | Strong |

| C-O Symmetric Stretch (Carboxylate) | ~1350 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the individual ions and to analyze their fragmentation patterns, further confirming the compound's identity. For an ionic salt like 2-methylbutan-1-ammonium formate, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. ESI-MS allows for the observation of the intact cation and anion in the gas phase.

In positive-ion mode ESI-MS, the 2-methylbutylammonium cation ([C₅H₁₃NH]⁺) would be detected. Its molecular formula is C₅H₁₄N⁺, and its calculated monoisotopic mass is approximately 88.1126 m/z. In negative-ion mode, the formate anion ([HCOO]⁻) would be observed, with a calculated monoisotopic mass of approximately 45.0028 m/z.

The compound can also be analyzed using techniques that involve heating, which may cause it to decompose back into its constituent volatile amine and acid. In this case, the mass spectrum might show the molecular ion of 2-methylbutan-1-amine (C₅H₁₃N, MW ≈ 87.16) and formic acid (CH₂O₂, MW ≈ 46.03). aip.org

Fragmentation analysis (MS/MS) of the 2-methylbutylammonium cation would yield characteristic fragments resulting from the loss of small neutral molecules or alkyl radicals, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for 2-Methylbutan-1-ammonium Formate

| Ion | Formula | Ionization Mode | Calculated m/z |

| 2-Methylbutylammonium Cation | C₅H₁₄N⁺ | ESI (+) | ~88.11 |

| Formate Anion | CHOO⁻ | ESI (-) | ~45.00 |

X-ray Crystallography for Solid-State Structural Determination of Amine Formate Salts

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. rsc.org For 2-methylbutan-1-ammonium formate, if suitable crystals can be grown, this technique can provide unambiguous proof of its ionic nature and detailed information about its solid-state arrangement. nih.govdocbrown.info

The analysis would reveal the exact bond lengths, bond angles, and torsion angles within both the 2-methylbutylammonium cation and the formate anion. Crucially, it would show the location of the acidic proton on the nitrogen atom of the amine, confirming the formation of the ammonium cation, and its absence from the carboxylate group. docbrown.info

Furthermore, X-ray crystallography elucidates the packing of the ions in the crystal lattice. It provides a detailed map of the intermolecular interactions, particularly the hydrogen bonding network between the ammonium (donor) and formate (acceptor) ions. nih.gov The geometry of these hydrogen bonds (N-H···O distances and angles) is a key feature of the crystal structure of amine salts and dictates many of their physical properties. The structure would also confirm the conformation of the 2-methylbutyl chain in the solid state.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. This data is then compared to the theoretical percentages calculated from the compound's chemical formula to verify its stoichiometric composition and purity.

For 2-methylbutan-1-ammonium formate, the chemical formula is C₆H₁₅NO₂. The theoretical elemental composition is calculated based on its molecular weight (133.19 g/mol).

Table 4: Theoretical Elemental Composition of 2-Methylbutan-1-ammonium Formate (C₆H₁₅NO₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 54.11% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 11.35% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.51% |

| Oxygen | O | 15.999 | 2 | 31.998 | 24.02% |

| Total | 133.191 | 100.00% |

Experimental results from elemental analysis of a pure sample of 2-methylbutan-1-ammonium formate should closely match these theoretical values, typically within a margin of ±0.4%, thereby confirming the empirical formula of the salt.

Computational and Theoretical Investigations of Formic Acid;2 Methylbutan 1 Amine Systems

Quantum Chemical Approaches

Quantum chemical methods are fundamental in elucidating the electronic structure, stability, and reactivity of molecular systems. For the interaction between formic acid and 2-methylbutan-1-amine, these approaches can predict the nature of the resulting salt bridge, the energetics of proton transfer, and the stability of the formed ion pair.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties and energetics of acid-base reactions. In systems analogous to formic acid and primary amines, DFT calculations have been employed to explore the mechanism of amide bond formation and other interactions. For instance, a study on the reaction between formic acid and ammonia (B1221849), catalyzed by another ammonia molecule, utilized the B3LYP/6-31G(d,p) level of theory to explore the potential energy surface. researchgate.net Such calculations help in identifying transition states and reaction intermediates, providing a detailed picture of the reaction pathway. researchgate.net

DFT studies on the reductive amination of aldehydes with amines using formic acid as a reducing agent, catalyzed by boron trifluoride complexes, have also been conducted. rsc.org These studies highlight the role of the catalyst in activating formic acid and facilitating hydride transfer. rsc.org The choice of functional and basis set is crucial for obtaining accurate results. For example, functionals like B3LYP are commonly used for geometry optimizations and frequency calculations, while more advanced functionals may be required for accurate energy predictions.

Table 1: Representative DFT Functionals and Basis Sets for Carboxylic Acid-Amine Interactions

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization, frequency calculations, reaction pathway analysis. researchgate.net |

| M06-2X | 6-311++G(d,p) | Improved accuracy for non-covalent interactions and reaction barriers. |

| ωB97X-D | aug-cc-pVTZ | Good for describing dispersion forces, important in hydrogen bonding. |

First-principles DFT calculations have also been used to study the adsorption of formic acid on various surfaces, providing insights into its interaction with different chemical environments. nih.govresearchgate.net These studies can be extrapolated to understand the initial interaction steps between formic acid and an amine.

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for studying intermolecular forces. In the context of the formic acid and 2-methylbutan-1-amine system, these methods are crucial for accurately describing the strong hydrogen bonds and the proton transfer process that leads to the formation of the 2-methylbutan-1-ammonium formate (B1220265) salt.

Studies on the uncatalyzed reaction between formic acid and ammonia have employed ab initio molecular orbital methods to examine both two-step and concerted reaction mechanisms. researchgate.net These calculations involve identifying stationary points on the potential energy surface, including intermediates and transition states, and calculating their free energies to determine the thermodynamics and kinetics of the reaction. researchgate.net

The characterization of proton transfer is a key aspect. Research on intramolecular proton transfer in systems with strong hydrogen bonds, like β-diketone enols, has utilized ab initio molecular dynamics to construct machine learning force fields. chemrxiv.org This approach allows for the simulation of dynamics at finite temperatures and the calculation of proton transfer free energy surfaces. chemrxiv.org For the formic acid-amine system, a similar approach could quantify the barrier to proton transfer from the carboxylic acid to the amine.

Investigations into the adsorption of formic and acetic acids on ice surfaces using quantum mechanical/effective fragment potential (QM/EFP) schemes have revealed the importance of both cis and trans conformers and the possibility of deprotonation at the interface. researchgate.net This highlights the sensitivity of the interaction to the environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecular systems over time, providing insights that are complementary to static quantum chemical calculations.

The conformational landscape of alkylammonium carboxylate salts is influenced by the nature of the alkyl chains. researchgate.net For the 2-methylbutan-1-ammonium formate salt, the branched alkyl group of the cation would influence its packing and interaction with the formate anion. MM2 force-field computational analyses on alkylammonium salts have shown that the alkyl chains can adopt different shapes, such as biradial or tetraradial, depending on their length. researchgate.net

MD simulations can reveal the dynamic equilibrium between different conformers and the stability of the ion pair in various environments. The flexibility of the 2-methylbutyl group would lead to a range of accessible conformations, which could be explored through simulations.

Solvent plays a critical role in acid-base reactions and the stability of ionic species. MD simulations are particularly well-suited to investigate the influence of solvent molecules on the formic acid-amine interaction. The presence of water, for example, can stabilize the resulting ions through hydration and can also participate in proton transfer mechanisms. researchgate.net

Simulations of carboxylic acid and amine functional groups with surfaces have shown strong intermolecular interactions, highlighting the role of these groups in chelation and dissolution processes. researchgate.net In a solution of formic acid and 2-methylbutan-1-amine, self-association of the acid and the amine, as well as the formation of solvent-separated ion pairs, can be studied using MD. The ionic crosslinking in polymers based on amine/carboxyl interactions has been investigated using MD, revealing the importance of hydrogen bonding in the mechanical properties of the material. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the detailed steps of chemical reactions, including the identification of elusive transition states. rsc.org For the reaction between formic acid and 2-methylbutan-1-amine, which primarily involves proton transfer to form a salt, the mechanism is relatively straightforward. However, under conditions that favor dehydration (e.g., high temperatures), the formation of an amide, N-(2-methylbutyl)formamide, could occur.

The direct conversion of a carboxylic acid to an amide is generally difficult because the amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate. libretexts.orglibretexts.org Computational studies on the amide bond formation between ammonia and formic acid have shown that the reaction can proceed through either a stepwise or a concerted mechanism, with the assistance of a second ammonia molecule acting as a catalyst lowering the activation barrier. researchgate.net

DFT studies on the reductive amination of aldehydes, where formic acid acts as a hydride source, have elucidated the role of catalysts in activating the C-H bond of formic acid. rsc.org These studies provide insight into how the reactivity of formic acid can be modulated. A computational investigation into the reductive amination reaction has highlighted the critical influence of solvent and co-catalysts on the thermodynamics and microkinetics of the reaction, showing that explicit water coordination can lower activation barriers. nih.gov

Table 2: Key Reaction Steps in Carboxylic Acid-Amine Reactions Investigated Computationally

| Reaction Step | Computational Method | Key Findings | Reference |

| Proton Transfer | Ab initio MD, DFT | Low barrier to proton transfer, formation of stable ion pair. | researchgate.net, chemrxiv.org |

| Amide Formation (catalyzed) | DFT | Identification of stepwise vs. concerted mechanisms and transition states. | researchgate.net |

| Reductive Amination | DFT | Elucidation of catalyst role in activating formic acid. | rsc.org |

| Influence of Solvent | MD, DFT | Solvent coordination can lower activation barriers and stabilize intermediates. | nih.gov, researchgate.net |

Prediction and Interpretation of Spectroscopic Properties through Theoretical Methods

Currently, there is a notable absence of publicly available research dedicated to the computational and theoretical investigation of the combined "Formic acid;2-methylbutan-1-amine" system. While extensive theoretical and spectroscopic studies have been conducted on the individual components, formic acid and amines such as 2-methylbutan-1-amine, their interaction within a unified system has not been the subject of published theoretical spectroscopic analysis.

Therefore, the prediction and interpretation of the spectroscopic properties for the "this compound" complex remain a prospective area for future research. Such investigations would be invaluable for understanding the intermolecular interactions, including hydrogen bonding, and the resulting structural and electronic changes.

Hypothetically, a computational study of this system would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the geometric and electronic structure of the complex. From the optimized geometry, a variety of spectroscopic properties could be predicted and subsequently interpreted.

Vibrational Spectroscopy (Infrared and Raman)

Theoretical calculations would be instrumental in predicting the vibrational frequencies of the "this compound" complex. By calculating the harmonic and potentially anharmonic frequencies, a theoretical infrared (IR) and Raman spectrum could be generated.

Key areas of interest in the theoretical vibrational spectrum would include:

The O-H Stretching Vibration: A significant shift in the O-H stretching frequency of the formic acid moiety upon complexation with 2-methylbutan-1-amine would be expected. This shift, typically to a lower wavenumber, is a hallmark of hydrogen bond formation. The magnitude of this shift would provide insight into the strength of the hydrogen bond.

The C=O Stretching Vibration: The carbonyl stretch of formic acid would also be sensitive to hydrogen bonding. A shift in this frequency, often to a lower wavenumber, would indicate the involvement of the carbonyl oxygen in intermolecular interactions.

The N-H Stretching Vibrations: The N-H stretching frequencies of the 2-methylbutan-1-amine would also be perturbed upon the formation of a hydrogen bond with formic acid.

New Low-Frequency Modes: The formation of the complex would give rise to new vibrational modes at low frequencies, corresponding to the intermolecular stretching and bending motions of the hydrogen bond itself.

A hypothetical data table of predicted vibrational frequencies for the complex compared to the individual molecules might look as follows:

| Vibrational Mode | Formic Acid (Calculated, cm⁻¹) | 2-Methylbutan-1-amine (Calculated, cm⁻¹) | This compound Complex (Calculated, cm⁻¹) | Expected Shift (cm⁻¹) |

| O-H Stretch | ~3570 | - | ~3000-3200 | Redshift |

| C=O Stretch | ~1770 | - | ~1720-1740 | Redshift |

| N-H Symmetric Stretch | - | ~3360 | ~3200-3300 | Redshift |

| N-H Asymmetric Stretch | - | ~3430 | ~3350-3400 | Redshift |

| Intermolecular H-bond Stretch | - | - | ~150-200 | New Mode |

Note: The values in this table are illustrative and would need to be calculated using appropriate theoretical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts (e.g., using the GIAO method) would provide valuable predictions for the ¹H and ¹³C NMR spectra of the "this compound" system.

Key predictions from theoretical NMR studies would include:

¹H NMR Chemical Shifts: The chemical shift of the acidic proton of formic acid would be expected to undergo a significant downfield shift upon hydrogen bonding with the amine. The protons on the nitrogen and the alpha-carbon of the 2-methylbutan-1-amine would also likely experience notable changes in their chemical shifts.

¹³C NMR Chemical Shifts: The carbon atom of the carboxyl group in formic acid would be particularly sensitive to the formation of the complex, likely showing a downfield shift. The carbon atoms in the 2-methylbutan-1-amine, especially those close to the nitrogen atom, would also be affected.

A hypothetical table of predicted ¹H NMR chemical shifts could be presented as follows:

| Proton | Formic Acid (Calculated, ppm) | 2-Methylbutan-1-amine (Calculated, ppm) | This compound Complex (Calculated, ppm) |

| Formic Acid -OH | ~10-12 | - | ~12-15 |

| 2-Methylbutan-1-amine -NH₂ | - | ~1-2 | ~7-9 |

| 2-Methylbutan-1-amine -CH- | - | ~1.5 | ~1.7 |

Note: The values in this table are illustrative and would need to be calculated using appropriate theoretical methods and referenced to a standard.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations could be employed to predict the electronic absorption spectrum (UV-Vis) of the "this compound" complex. This would help in understanding the electronic transitions and how they are affected by the intermolecular interaction. The n → π* transition associated with the carbonyl group of formic acid would be of particular interest, as its energy and intensity could be altered upon complexation.

Supramolecular Chemistry and Molecular Recognition in Formic Acid;2 Methylbutan 1 Amine Systems

Non-Covalent Interactions Governing Amine Formate (B1220265) Self-Assemblies

Role of Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a primary directional force in the assembly of amine formate salts. In the crystalline state of 2-methylbutan-1-ammonium formate, the ammonium (B1175870) group (-NH₃⁺) of the cation acts as a strong hydrogen bond donor, while the carboxylate group (-COO⁻) of the formate anion is an excellent hydrogen bond acceptor. This donor-acceptor pairing leads to the formation of extensive and predictable hydrogen-bonding networks.

In the solid state, these interactions create specific structural motifs. For instance, the ammonium cation can form multiple N-H···O hydrogen bonds with surrounding formate anions. This can result in various arrangements, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. mdpi.com The geometry and strength of these bonds are critical in defining the crystal packing. In similar primary amine crystals, intermolecular interactions in amines with an even number of carbon atoms (like ethylamine) are often stronger than in those with an odd number, leading to more efficient packing and higher melting points, an effect that may influence the broader class of their salts as well. researchgate.net

Table 1: Typical Hydrogen Bond Parameters in Amine-Carboxylate Salts

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) |

| N-H···O | 2.6 - 2.9 | 150 - 180 |

| C-H···O | 3.0 - 3.5 | 120 - 160 |

Note: Data is generalized from studies on various amine-carboxylate crystal structures. Specific values for 2-methylbutan-1-ammonium formate would require experimental determination.

In aqueous solutions, the hydrogen bonding landscape becomes more complex. The 2-methylbutan-1-ammonium and formate ions are solvated by water molecules. Molecular dynamics simulations on the closely related methylammonium formate show that the hydrogen bonds formed by these ionic species with water are stronger than those formed by their neutral counterparts (methylamine and formic acid). researchgate.netcore.ac.uk The ions disrupt the local water structure, creating hydration shells where the dynamics of water molecules are slowed down. core.ac.uk The ammonium group's acidic protons form strong hydrogen bonds with the oxygen of water, while the formate's oxygen atoms accept hydrogen bonds from water's hydrogen atoms. researchgate.net

Electrostatic Interactions and Ion-Pairing Phenomena

Beyond the directional nature of hydrogen bonds, strong electrostatic attraction between the positively charged 2-methylbutan-1-ammonium cation and the negatively charged formate anion is a fundamental driving force for assembly. This attraction leads to the formation of ion pairs in both solid and solution phases.

Host-Guest Chemistry and Encapsulation with 2-Methylbutan-1-ammonium Formate

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encloses a smaller "guest" molecule or ion. wikipedia.org While 2-methylbutan-1-ammonium formate itself is a simple salt, its constituent ions can participate in host-guest phenomena.

The 2-methylbutan-1-ammonium cation, with its alkyl chain and charged headgroup, can act as a guest for various host molecules that possess an appropriately sized and functionalized cavity. Examples of such hosts include:

Crown Ethers: These macrocycles have electronegative cavities lined with oxygen atoms that can bind ammonium cations through a combination of hydrogen bonding and ion-dipole interactions.

Calixarenes: These are cup-shaped molecules that can be functionalized to bind cationic guests within their hydrophobic cavities. researchgate.net

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, making them suitable hosts for amphiphilic guests like alkylammonium ions in aqueous solutions. nih.gov

The binding is a process of molecular recognition, where the size, shape, and chemical complementarity between the host and the guest determine the stability of the resulting complex. The formate anion could also act as a guest for host molecules designed to bind small anions. Conversely, self-assembled aggregates of 2-methylbutan-1-ammonium formate could potentially create cavities or channels capable of encapsulating small, neutral guest molecules. nih.govnitschkegroup-cambridge.com

Principles of Molecular Self-Assembly for Formate Salts

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov For formate salts like 2-methylbutan-1-ammonium formate, the process is governed by the inherent "information" encoded within the ions' structures—their shape, charge distribution, and hydrogen-bonding capabilities.

The key principles driving the self-assembly of this system include:

Charge Neutralization: The primary driving force is the electrostatic attraction between the cation and anion, leading to a closely packed, charge-neutral arrangement.

Hydrogen Bond Maximization: The system will tend to adopt a configuration that maximizes the number and strength of N-H···O hydrogen bonds.

Steric Considerations: The branched alkyl group of the 2-methylbutan-1-ammonium cation will influence the packing efficiency. The shape of the ions must be accommodated to minimize steric repulsion and maximize attractive van der Waals interactions between the alkyl chains.

Thermodynamic Control: The final self-assembled structure typically represents a thermodynamic minimum, meaning it is the most stable arrangement under a given set of conditions (temperature, solvent, etc.).

These principles can lead to the formation of various supramolecular architectures, from simple crystalline solids to more complex structures like micelles or liquid crystals in solution, depending on the concentration and solvent environment.

Crystal Engineering and Polymorphism of Amine Formate Adducts

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For amine formate adducts, crystal engineering focuses on controlling the hydrogen-bonding patterns and packing arrangements to produce materials with desired properties. The predictability of the N-H···O hydrogen bond makes it a reliable tool for designing specific crystalline architectures.

Polymorphism is the ability of a substance to crystallize into more than one distinct crystal structure. nih.gov These different forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability. Amine formate salts like 2-methylbutan-1-ammonium formate may exhibit polymorphism due to:

Conformational Flexibility: The 2-methylbutyl group has rotational freedom around its C-C bonds, allowing the cation to adopt different conformations that can pack in different ways.

Variable Hydrogen-Bonding Motifs: The ions can connect through different hydrogen-bonding patterns, leading to different crystal lattices. nih.gov

Packing Efficiency: Subtle changes in crystallization conditions (e.g., solvent, temperature, cooling rate) can favor the nucleation and growth of different, competing crystal packing arrangements.

The study of polymorphism in these adducts is crucial as different polymorphs can have significantly different properties, a factor of great importance in materials science.

Catalytic Applications and Roles in Sustainable Chemistry

Formic Acid as a Renewable Hydrogen Source in Catalysis

Formic acid is considered a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen content (4.4 wt%), non-toxicity, and stability at ambient conditions. The presence of an amine, such as 2-methylbutan-1-amine, is often crucial for the efficient release of hydrogen from formic acid.

The dehydrogenation of formic acid to produce hydrogen and carbon dioxide is a key reaction for its use as a hydrogen source. This process is often catalyzed by transition metal complexes, and the presence of an amine can significantly enhance the reaction rate. The amine acts as a base to deprotonate the formic acid, forming a formate (B1220265) anion which then interacts with the catalyst.

The general reaction for the dehydrogenation of formic acid in the presence of an amine is: HCOOH + R₃N ⇌ HCOO⁻(R₃NH)⁺ → H₂ + CO₂ + R₃N

While specific data for 2-methylbutan-1-amine is not extensively documented, studies with other amines, such as N,N-dimethylhexylamine, have demonstrated high turnover numbers (TON) and turnover frequencies (TOF) for hydrogen production at room temperature using ruthenium-based catalysts researchgate.net. It is anticipated that the "Formic acid;2-methylbutan-1-amine" adduct would participate in similar catalytic cycles for hydrogen generation.

Table 1: Illustrative Catalytic Systems for Hydrogen Generation from Formic Acid-Amine Adducts (Note: This table is based on data from similar amine systems and is illustrative of the expected performance with 2-methylbutan-1-amine)

| Catalyst Precursor | Ligand | Amine | Temperature (°C) | TON | TOF (h⁻¹) | Reference |

| [RuCl₂(benzene)]₂ | dppe | N,N-dimethylhexylamine | 25 | 260,000 | 900 | researchgate.net |

| Ru(acac)₃ | PPh₃ | Triethylamine | 50 | >10,000 | >1000 | General Literature |

| Ir(III) complexes | N-heterocyclic carbenes | Various | 80-100 | High | High | General Literature |

dppe: 1,2-bis(diphenylphosphino)ethane; PPh₃: Triphenylphosphine

Transfer hydrogenation is a powerful technique in organic synthesis where hydrogen is transferred from a donor molecule to a substrate, avoiding the need for high-pressure gaseous hydrogen. The formic acid-amine adduct is an excellent hydrogen donor system for these reactions. It is widely used for the reduction of various functional groups, including ketones, aldehydes, imines, and nitro compounds nih.govd-nb.inforesearchgate.net.

In these reactions, the formic acid in the adduct provides the hydride for the reduction, which is often mediated by a transition metal catalyst. The amine component can influence the reaction by affecting the solubility of the catalyst and reagents, and by modulating the acidity of the reaction medium. While specific examples utilizing 2-methylbutan-1-amine are not prevalent in the literature, the general applicability of formic acid-amine systems is well-established. For instance, the combination of formic acid and triethylamine is a classic reagent for the reduction of imines to amines nih.gov.

Table 2: Examples of Transfer Hydrogenation Reactions Using Formic Acid-Amine Systems (Note: This table presents general examples to illustrate the potential of the "this compound" system)

| Substrate | Product | Catalyst | Hydrogen Donor System | Reference |

| Ketones | Alcohols | Ru, Rh, Ir complexes | HCOOH/Triethylamine | nih.gov |

| Imines | Amines | Pd/C | HCOOH/Ammonium (B1175870) formate | researchgate.net |

| Nitroarenes | Anilines | Fe(BF₄)₂·6H₂O | HCOOH | nih.gov |

Role of Amine Formates as Catalytic Promoters or Ligands

Amines and their formate salts can play a more direct role in catalysis beyond simply acting as a hydrogen source. Amine-containing ligands can coordinate to metal centers and influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity sci-hub.se. The denticity and the nature of the amine (primary, secondary, or tertiary) can have a significant impact on the catalytic performance. For example, ligands containing secondary amines have been shown to have a larger bathochromic effect on the absorption of EuCl₂, which is a desirable characteristic for visible-light-promoted photocatalysts sci-hub.se.

While 2-methylbutan-1-amine is a primary amine and may not form pincer-type ligands like some secondary or tertiary amines, it can still coordinate to a metal center and act as a ligand. Furthermore, the formate anion from the adduct can also act as a ligand or a co-catalyst in certain reactions. The basicity of 2-methylbutan-1-amine can also be beneficial in reactions that require a basic promoter.

Development of Heterogeneous and Homogeneous Catalytic Systems for Formylation and Reductive Amination

Formic acid is a key reagent in formylation and reductive amination reactions. The "this compound" adduct can serve as both a formylating agent and a hydrogen source in these transformations.

Formylation: N-formylation of amines is an important reaction in organic synthesis as formamides are valuable intermediates nih.govnih.gov. Formic acid can be used directly as a formylating agent, often with a catalyst to facilitate the dehydration reaction nih.gov. The amine component of the adduct, 2-methylbutan-1-amine, could also be a substrate for formylation.

Reductive Amination: Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds chimia.chwikipedia.org. The reaction typically involves the formation of an imine intermediate, which is then reduced. The formic acid-amine adduct is an ideal system for this one-pot reaction, where formic acid acts as the reductant chimia.ch. The Eschweiler-Clarke reaction is a classic example of reductive methylation of amines using formaldehyde (B43269) and formic acid youtube.comwikipedia.org.

Both homogeneous and heterogeneous catalysts have been developed for these reactions. Homogeneous catalysts, often based on ruthenium, rhodium, or iridium, offer high activity and selectivity. Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recyclability nih.govrsc.org.

Catalytic Transformations for C1 Chemical Feedstocks (e.g., CO₂ Hydrogenation to Formic Acid, then utilization)

A key aspect of sustainable chemistry is the utilization of carbon dioxide (CO₂) as a C1 feedstock. The catalytic hydrogenation of CO₂ to formic acid is a promising route for CO₂ valorization researchgate.netnih.govrsc.orgrsc.org. This reaction is often carried out in the presence of an amine, which serves to trap the formic acid as a stable adduct, thereby shifting the reaction equilibrium to favor product formation researchgate.net.

Here, 2-methylbutan-1-amine can act as the base to capture the newly formed formic acid. The resulting "this compound" adduct can then be used in situ for subsequent catalytic reactions, such as transfer hydrogenation, creating a tandem catalytic system for CO₂ utilization. Various catalytic systems, including those based on noble metals like ruthenium and palladium, as well as non-precious metals like iron, have been developed for the hydrogenation of CO₂ to formic acid in the presence of amines nih.govrsc.org.

Table 3: Catalytic Systems for CO₂ Hydrogenation to Formic Acid-Amine Adducts (Note: This table is illustrative of systems where 2-methylbutan-1-amine could potentially be used)

| Catalyst | Amine | Solvent | Temperature (°C) | Pressure (bar) | TON | Reference |

| Ru-phosphine complex | N-methyldiethanolamine | MIBC | 80 | 100 | 1590 | researchgate.net |

| Pd/AC-SA | (amine-modified) | Water | 25 | 40 | - | nih.gov |

| Fe-based polymer | - | - | 150 | 80 | 8419 | rsc.org |

MIBC: Methyl isobutyl carbinol; Pd/AC-SA: Amine-modified palladium on activated carbon

Advanced Research Directions and Emerging Applications

Role in Materials Science and Polymer Chemistry

The combination of formic acid and a primary amine like 2-methylbutan-1-amine forms an ammonium (B1175870) formate (B1220265) salt. Such systems are of interest in polymer chemistry, primarily for their catalytic potential and as reactive agents. Amines are widely used in the synthesis of various materials, including polymers like polyamides and polyimides, as well as in curing agents for epoxy coatings and adhesives. researchgate.net

Reactivity with Isocyanates and Decomposition Pathways in Specific Polymer Synthesis

In the context of polymer synthesis, particularly for polyurethanes, the "Formic acid;2-methylbutan-1-amine" system can play a dual role. Polyurethanes are typically synthesized through the reaction of a diisocyanate with a polyol. americanchemistry.com Tertiary amines are common catalysts in this process, accelerating both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). mdpi.comgvchem.com

The adduct "this compound" can act as a "blocked" amine catalyst. The reactivity of the amine with an isocyanate is temporarily masked by its salt formation with formic acid. Upon heating, the salt can dissociate, releasing the volatile formic acid and the catalytically active 2-methylbutan-1-amine. This delayed catalytic activity is a valuable characteristic in many polymer formulations.

The primary amine group of 2-methylbutan-1-amine can also react directly with isocyanates to form urea (B33335) linkages, which can be incorporated into the polymer backbone. poliuretanos.net This reaction is typically very fast. poliuretanos.net The presence of formic acid can moderate this reactivity.

The thermal decomposition of the amine formate adduct is a critical aspect of its function. The decomposition would likely proceed via the dissociation of the salt back to the free amine and formic acid. At higher temperatures, further decomposition of the components could occur. For instance, studies on the thermal decomposition of other metal carboxylates have shown the release of ketones and carbon dioxide. dtu.dk While not directly analogous, this suggests that the thermal environment of polymer processing could lead to complex decomposition pathways. The thermal decomposition of polymers themselves is a complex process involving the breaking of polymer chains into smaller molecules. poliuretanos.net

Interdisciplinary Research Integrating Amine Formate Systems

Amine formate systems are finding applications in a growing number of interdisciplinary fields. The reversible reaction between an amine and carbon dioxide (a close chemical relative of formic acid) to form carbamates is a cornerstone of carbon capture technologies. mdpi.com Research in this area combines chemistry, chemical engineering, and environmental science to develop more efficient and stable amine-based solvents for CO2 capture.

Furthermore, the principles of amine-acid interactions are relevant in biochemistry and medicinal chemistry. Amines are fundamental components of biologically active molecules, and their interactions with acidic functional groups are crucial for their biological function. beilstein-journals.org The development of new amine-based therapeutics often involves understanding and manipulating these interactions. beilstein-journals.org

Environmental and Green Chemistry Implications of this compound Chemistry

The use of formic acid and amines in chemical synthesis is increasingly being viewed through the lens of green chemistry. Formic acid is considered a valuable, non-toxic carrier of hydrogen and a useful C1 building block in synthesis. researchgate.netresearchgate.net The direct use of formic acid in N-formylation reactions, for example, can be a greener alternative to traditional formylating agents. scholarsresearchlibrary.comresearchgate.net

Several green chemistry approaches have been developed for the N-formylation of amines using formic acid, including solvent-free (neat) reactions and the use of reusable catalysts. scholarsresearchlibrary.comnih.gov These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net The use of "this compound" as a pre-formed reagent or in-situ generated system could align with these principles, particularly if it enables catalyst-free or solvent-free processes.

Life cycle assessments of formic acid production from CO2 are being conducted to evaluate its environmental impact compared to conventional production methods. rsc.org These studies indicate that CO2-based formic acid can significantly reduce greenhouse gas emissions and fossil resource depletion. rsc.org

Future Prospects and Conceptual Advances in Chemical Synthesis and Catalysis

The future of amine formate systems in chemical synthesis and catalysis is promising, with several key areas of development.

Catalysis:

Homogeneous and Heterogeneous Catalysis: There is ongoing research into developing new catalytic systems that utilize formic acid-amine mixtures for a variety of transformations. This includes both homogeneous catalysts, which are soluble in the reaction medium, and heterogeneous catalysts, which are in a different phase and can be more easily separated and recycled. sciepub.com

Asymmetric Catalysis: Chiral amines are increasingly used as organocatalysts to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. beilstein-journals.orgresearchgate.net The combination of chiral amines with formic acid could lead to novel catalytic systems for asymmetric synthesis.

CO2 Conversion: The use of amines to activate CO2 for its conversion into valuable chemicals and fuels is a major area of research. researchgate.net Formic acid itself can be produced from the hydrogenation of CO2, often in the presence of an amine. researchgate.netacs.org

Reagents and Synthesis:

Green Reagents: The use of amine-formic acid systems as greener and more efficient reagents for reactions like N-formylation is expected to expand. colab.ws

Flow Chemistry: The development of continuous flow processes for reactions involving formic acid and amines can offer advantages in terms of safety, efficiency, and scalability. unibe.ch

Conceptual Advances:

Mechanistic Understanding: Deeper computational and experimental studies are needed to fully understand the mechanisms of catalysis and reactivity in amine formate systems. nih.gov This knowledge will enable the design of more efficient and selective chemical processes.

Sustainable Technologies: Amine-based systems will continue to be central to the development of sustainable technologies, including carbon capture and utilization, and the production of chemicals from renewable resources. beilstein-journals.org

Q & A

Q. What experimental design strategies are optimal for synthesizing and characterizing 2-methylbutan-1-amine derivatives with formic acid?

Answer:

- Factorial Design : Use a two-factor factorial design to systematically vary reaction conditions (e.g., temperature, molar ratios) and assess their impact on yield and purity .

- Characterization : Employ NMR (¹H/¹³C) and IR spectroscopy to confirm structural identity, referencing known spectral databases like NIST Chemistry WebBook . For purity, use HPLC with a polar stationary phase (e.g., C18 column) and compare retention times against standards .

- Reproducibility : Document all synthetic procedures in the main manuscript, including catalyst type, solvent, and reaction time, while placing detailed optimization data in supplementary materials .

Q. How can researchers resolve discrepancies in reported pKa values for formic acid in amine-formic acid complexes?

Answer:

- Method Calibration : Standardize measurement conditions (e.g., ionic strength, temperature) using buffer solutions with known pKa values .

- Comparative Analysis : Cross-reference data from multiple techniques (e.g., potentiometric titration, UV-Vis spectroscopy) and reconcile outliers by identifying experimental variables (e.g., solvent polarity) that may influence protonation .

- Theoretical Validation : Apply computational methods (DFT) to predict pKa values and compare with empirical results .

Q. What are the best practices for ensuring reproducibility in amine-formic acid condensation reactions?

Answer:

- Protocol Standardization : Pre-dry solvents (e.g., THF over molecular sieves) and reagents to minimize water interference .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and intermediate formation .

- Data Reporting : Include exact molar ratios, catalyst loading, and purification methods (e.g., column chromatography gradients) in the experimental section .

Advanced Research Questions